N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S2/c1-19-11-3-2-10(13)6-12(11)21(17,18)14-7-9-4-5-20(15,16)8-9/h2-3,6,9,14H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTSVJVXROJSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Tetrahydrothiophene Derivatives
The tetrahydrothiophene ring is oxidized to its 1,1-dioxide form using peroxides or oxone. For example:
- Oxone-mediated oxidation : A solution of tetrahydrothiophen-3-ylmethyl tosylate in tetrahydrofuran (THF) and water is treated with oxone (2.1 equiv) at 25°C for 12 hours, yielding the sulfone derivative in >85% purity.
- Meta-chloroperbenzoic acid (MCPBA) oxidation : In dichloromethane (DCM), MCPBA (2.0 equiv) oxidizes the sulfide to sulfone at 0°C–25°C over 21 hours.
Amination of the Oxidized Intermediate
The tosylate group in 1,1-dioxidotetrahydrothiophen-3-ylmethyl tosylate is displaced by an amine nucleophile:
- Azide substitution : Reaction with sodium azide in dimethylformamide (DMF) at 100°C forms the azide intermediate, which is reduced to the primary amine using lithium aluminum hydride (LiAlH$$_4$$).
- Direct amination : Ammonia gas is introduced under high pressure (50 psi) in methanol, yielding 1,1-dioxidotetrahydrothiophen-3-ylmethylamine in 70–75% yield.
Preparation of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride
This intermediate is synthesized via chlorosulfonation of 5-fluoro-2-methoxybenzene:
- Sulfonation : 5-Fluoro-2-methoxybenzene is treated with chlorosulfonic acid at 0°C–5°C, forming the sulfonic acid.
- Chlorination : Thionyl chloride (SOCl$$_2$$) is added to the sulfonic acid under reflux, yielding the sulfonyl chloride in 80–85% purity.
Sulfonamide Coupling Reaction
The final step involves reacting 1,1-dioxidotetrahydrothiophen-3-ylmethylamine with 5-fluoro-2-methoxybenzenesulfonyl chloride:
- Schotten-Baumann conditions : The amine (1.0 equiv) and sulfonyl chloride (1.1 equiv) are combined in a biphasic system of aqueous sodium hydroxide (NaOH) and dichloromethane (DCM). The reaction proceeds at 0°C–25°C for 4–6 hours, yielding the sulfonamide in 90–92% purity.
- Purification : The crude product is recrystallized from ethyl acetate/hexane or purified via silica gel chromatography (eluent: 3:1 petroleum ether/ethyl acetate).
Optimization and Challenges
Oxidation Efficiency
Sulfonylation Yield
- Base selection : Triethylamine (Et$$_3$$N) or pyridine neutralizes HCl, driving the reaction to completion.
- Stoichiometry : A 10% excess of sulfonyl chloride ensures full amine conversion.
Analytical Characterization
The final product is characterized via:
- $$^1$$H NMR : Peaks at δ 7.81 (d, 2H, aromatic), 4.20 (m, 2H, –CH$$2$$–O–), and 2.93 (s, 3H, –SO$$2$$CH$$_3$$).
- LC-MS : Molecular ion peak at m/z 337.4 ([M+H]$$^+$$).
Alternative Synthetic Routes
Reductive Amination
A ketone intermediate (1,1-dioxidotetrahydrothiophen-3-yl)methyl ketone is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH$$_3$$CN), followed by sulfonylation.
Chemical Reactions Analysis
Types of Reactions
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Further oxidized products of the dioxidotetrahydrothiophene moiety.
Reduction: Corresponding amine derivatives of the sulfonamide group.
Substitution: Various substituted derivatives on the fluorinated aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated aromatic ring may enhance binding affinity and specificity to certain biological targets. The dioxidotetrahydrothiophene moiety can also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Key Structural Differences
The following table highlights structural variations between the target compound and related sulfonamide derivatives:
Key Observations :
- Heterocyclic Modifications : The tetrahydrothiophene dioxide group in the target compound provides two sulfone moieties, enhancing polarity and solubility compared to pyridine () or simple benzene rings ().
- Substituent Diversity : The ethyl and thiazinan groups in ’s compound introduce steric hindrance and additional sulfone groups, which may alter pharmacokinetics but reduce membrane permeability relative to the target’s simpler structure .
Biological Activity
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound that has attracted significant attention due to its biological activity, particularly as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Overview of the Compound
- Chemical Structure : The compound features a sulfonamide group, a fluorinated aromatic ring, and a dioxidotetrahydrothiophene moiety.
- CAS Number : 1235642-36-0
- Molecular Formula : CHFNOS
Target Interaction
The primary target of this compound is the GIRK channels. These channels are crucial in modulating neuronal excitability and are involved in various physiological processes including:
- Pain Perception
- Epilepsy
- Reward/Addiction Mechanisms
- Anxiety Disorders
Activation of GIRK Channels
The compound acts as an activator of GIRK channels, leading to increased potassium ion conductance. This results in hyperpolarization of the cell membrane and decreased neuronal excitability, which can be beneficial in conditions characterized by excessive neuronal firing.
Pharmacokinetics
This compound has demonstrated:
- Nanomolar Potency : Effective at low concentrations as a GIRK1/2 activator.
- Improved Metabolic Stability : Outperforms traditional urea-based compounds in stability assays, suggesting potential for longer therapeutic effects.
Cellular Effects
The activation of GIRK channels by this compound influences various cellular functions:
| Effect | Description |
|---|---|
| Cellular Excitability | Modulates the excitability of neurons and other cell types. |
| Neurotransmitter Release | Alters release patterns of neurotransmitters such as dopamine and serotonin. |
Molecular Mechanism
The binding interactions with GIRK channels involve specific amino acid residues that facilitate channel opening and potassium ion flow. This mechanism underpins the compound's therapeutic potential in neurological disorders.
Research Findings and Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental models:
- Epilepsy Models : In rodent models of epilepsy, the compound significantly reduced seizure frequency by enhancing GIRK channel activity.
- Anxiety Models : Behavioral tests indicated anxiolytic effects in mice, correlating with increased GIRK channel activation.
- Pain Models : Analgesic properties were observed in inflammatory pain models, suggesting a role in pain management through GIRK modulation.
Q & A
Q. What are the common synthetic routes for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide, and how are reaction conditions optimized for yield and purity?
Methodological Answer: The synthesis typically involves two key steps:
- Step 1: Oxidation of tetrahydrothiophene to the 1,1-dioxide derivative using agents like hydrogen peroxide or peracids (e.g., mCPBA) .
- Step 2: Coupling the oxidized intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
Optimization Strategies:
- Temperature Control: Maintain 0–5°C during sulfonamide coupling to minimize side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DCM) to enhance reactivity and solubility .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product with >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., fluorine integration at δ ~110–130 ppm for 19F NMR) .
- X-ray Crystallography: Resolves stereochemical ambiguities; for example, Acta Crystallographica studies validate bond angles and torsion angles in similar sulfonamides .
- Mass Spectrometry (HRMS): Verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass ±2 ppm) .
- TLC Monitoring: Tracks reaction progress using silica plates and UV visualization .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation: Compare DFT-calculated NMR shifts (e.g., using Gaussian or ORCA) with experimental data to identify outliers. Adjust computational models for solvent effects or conformational flexibility .
- Crystallographic Confirmation: Resolve ambiguities (e.g., sulfonamide torsion angles) via single-crystal XRD, as demonstrated in sulfonamide structure elucidation .
- Dynamic NMR: Use variable-temperature NMR to assess rotational barriers in flexible moieties (e.g., tetrahydrothiophene ring) .
Q. What strategies are employed to enhance the solubility and bioavailability of this sulfonamide derivative without compromising bioactivity?
Methodological Answer:
- Pro-drug Design: Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve solubility, later cleaved in vivo .
- Co-Crystallization: Use co-formers (e.g., cyclodextrins) to enhance aqueous solubility, as shown in sulfonamide-based drug formulations .
- Structural Modifications: Replace the methoxy group with hydrophilic substituents (e.g., hydroxyl or amine) while retaining sulfonamide bioactivity .
Q. How do steric and electronic effects of substituents on the benzenesulfonamide moiety influence the compound's interaction with biological targets?
Methodological Answer:
- Steric Effects: Bulkier groups (e.g., 3-nitro in related compounds) reduce binding affinity to enzymes like carbonic anhydrase by obstructing active-site access .
- Electronic Effects: Electron-withdrawing groups (e.g., 5-fluoro) enhance sulfonamide acidity, improving hydrogen-bonding with target proteins .
- SAR Studies: Systematically vary substituents (e.g., fluorine position, methoxy vs. ethoxy) and measure IC50 values against relevant biological assays .
Q. What experimental approaches are used to resolve conflicting data in reaction yield optimization studies?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to test variables (temperature, solvent, catalyst) and identify interactions affecting yield .
- In-situ Monitoring: Use FTIR or ReactIR to detect intermediate formation and adjust reaction parameters in real time .
- Replication: Repeat reactions under identical conditions to distinguish systematic errors from stochastic variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
